

Application Notes and Protocols: Isoquinolinone Derivatives for PARP-1 Inhibition

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Compound of Interest

Compound Name:	<i>Tert</i> -butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Cat. No.:	B127064

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Introduction

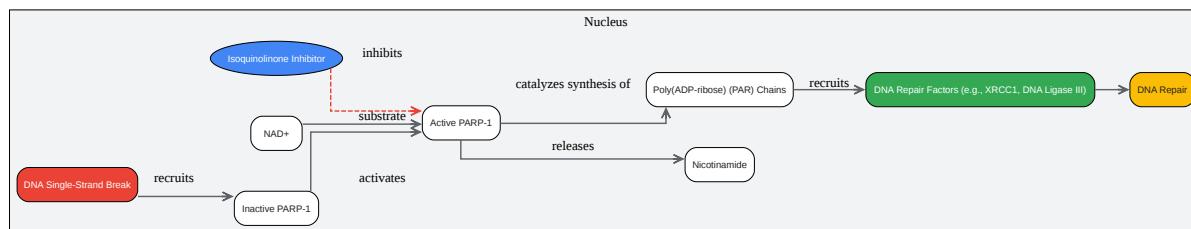
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key nuclear enzyme that plays a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs). In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, resulting in a synthetic lethal effect. This has established PARP-1 as a validated therapeutic target in oncology. Isoquinolinone derivatives have emerged as a promising class of potent and selective PARP-1 inhibitors, with several compounds demonstrating significant anti-tumor activity.

These application notes provide a comprehensive overview of the use of isoquinolinone derivatives as PARP-1 inhibitors, including detailed protocols for their synthesis and evaluation, quantitative data on their inhibitory activity, and visualizations of the underlying biological pathways and experimental workflows.

PARP-1 Signaling in DNA Repair

Upon detection of a DNA single-strand break, PARP-1 is recruited to the site of damage. This binding event triggers a conformational change in the enzyme, activating its catalytic domain.

PARP-1 then utilizes nicotinamide adenine dinucleotide (NAD⁺) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, including histones. This process, known as PARylation, creates a scaffold that recruits other essential DNA repair factors to the damaged site, facilitating the repair process. Isoquinolinone-based inhibitors typically act by competing with NAD⁺ for the catalytic site of PARP-1, thereby preventing PAR chain formation and disrupting the DNA repair cascade.



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PARP-1 Signaling Pathway in DNA Single-Strand Break Repair.

Quantitative Data: PARP-1 Inhibitory Activity of Isoquinolinone Derivatives

The following table summarizes the *in vitro* inhibitory activity of a selection of isoquinolinone and related heterocyclic derivatives against PARP-1. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound ID	Scaffold	PARP-1 IC50 (nM)	Reference
Olaparib	Phthalazinone	27.89	[1]
Compound 12c	Quinazolinone	30.38	[1]
Compound 5c	Isoquinolinone- Naphthoquinone	2.4	[2]
Compound 5d	Isoquinolinone- Naphthoquinone	4.8	[2]
BYK49187	Imidazoquinolinone	~4.4 (pIC50 = 8.36)	[3]
BYK204165	Isoquinolindione	~44.7 (pIC50 = 7.35)	[3]
Compound 34	Naphthyridinone	Potent (specific value not stated)	[4]
Dihydroisoquinolone 1a	Dihydroisoquinolone	13,000	
Isoquinolone 1b	Isoquinolone	9,000	
Benzamido isoquinolone 2	Isoquinolone	13,900	

Experimental Protocols

I. Synthesis of a 3,4-Dihydroisoquinolin-1(2H)-one Derivative

This protocol describes a general two-step synthesis for a 3,4-dihydroisoquinolin-1(2H)-one derivative, a common scaffold for PARP-1 inhibitors, based on the Castagnoli-Cushman reaction followed by amidation.

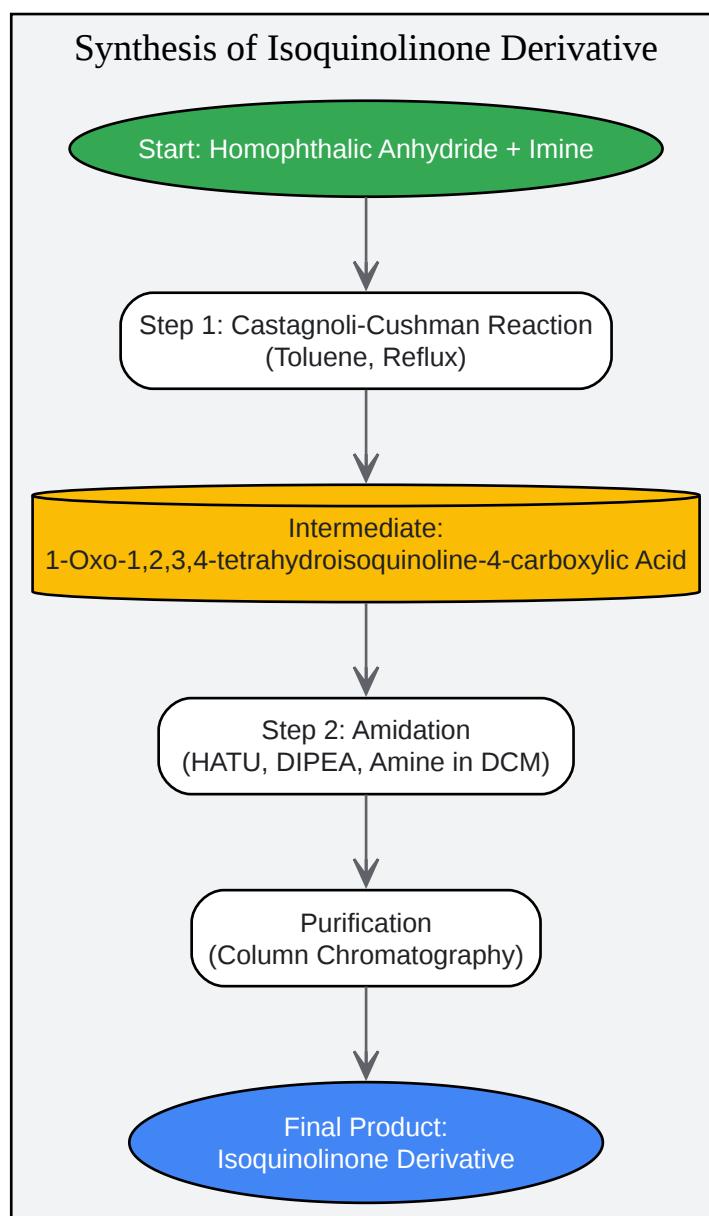
Step 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid

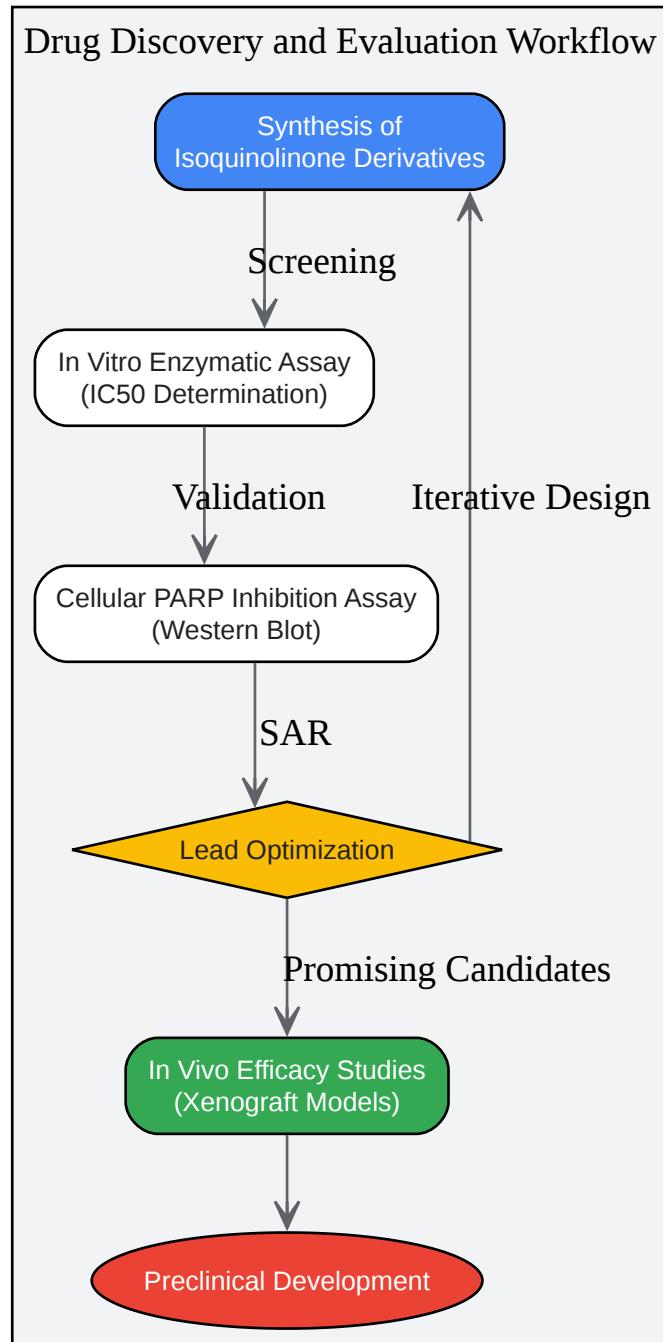
- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve homophthalic anhydride (1 equivalent) in a suitable solvent such as toluene or dioxane.

- **Addition of Reagents:** Add the desired imine or an equivalent (e.g., from an aldehyde and an amine, 1.1 equivalents) to the solution.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion, allow the reaction to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired carboxylic acid intermediate.

Step 2: Amidation to Form the Final Isoquinolinone Derivative

- **Activation of Carboxylic Acid:** In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- **Coupling Agents:** Add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3,4-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- **Addition of Amine:** Add the desired amine (1.1 equivalents) to the reaction mixture.
- **Reaction Conditions:** Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
- **Work-up and Purification:** Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure isoquinolinone derivative.





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